molecular formula C13H8F7N B12572066 2-(Heptafluoropropyl)-6-methylquinoline CAS No. 200617-36-3

2-(Heptafluoropropyl)-6-methylquinoline

Cat. No.: B12572066
CAS No.: 200617-36-3
M. Wt: 311.20 g/mol
InChI Key: IOPXGTLNGWAWLY-UHFFFAOYSA-N
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Description

2-(Heptafluoropropyl)-6-methylquinoline is a fluorinated quinoline derivative characterized by a heptafluoropropyl (-CF₂CF₂CF₃) substituent at the 2-position and a methyl (-CH₃) group at the 6-position of the quinoline ring.

Properties

CAS No.

200617-36-3

Molecular Formula

C13H8F7N

Molecular Weight

311.20 g/mol

IUPAC Name

2-(1,1,2,2,3,3,3-heptafluoropropyl)-6-methylquinoline

InChI

InChI=1S/C13H8F7N/c1-7-2-4-9-8(6-7)3-5-10(21-9)11(14,15)12(16,17)13(18,19)20/h2-6H,1H3

InChI Key

IOPXGTLNGWAWLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptafluoropropyl)-6-methylquinoline typically involves the introduction of the heptafluoropropyl group into a quinoline framework. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of 2-(Heptafluoropropyl)-6-methylquinoline may involve continuous flow reactors to ensure consistent quality and yield. The use of fluorinated reagents and catalysts is crucial to achieve the desired substitution on the quinoline ring. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Heptafluoropropyl)-6-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Heptafluoropropyl)-6-methylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent due to its unique chemical structure.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its thermal stability and hydrophobicity.

Mechanism of Action

The mechanism of action of 2-(Heptafluoropropyl)-6-methylquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence cellular signaling pathways, leading to changes in gene expression and protein function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest analogs include:

  • 6-Methylquinoline: Lacks fluorinated substituents but shares the methyl group at the 6-position.
  • 2-(Trifluoromethyl)-6-methylquinoline: Features a trifluoromethyl (-CF₃) group instead of heptafluoropropyl, altering lipophilicity and electronic effects .
  • 2-(4'-Alkoxybiphenyl)-6-methylquinolines (nO-PPQMe): Exhibit liquid crystalline properties due to extended aromatic systems and alkoxy chains .

Physicochemical Properties

  • Thermal Stability: Fluorinated groups like heptafluoropropyl enhance thermal stability compared to non-fluorinated analogs. For example, 2-(4'-heptoxybiphenyl)-6-methylquinoline (7O-PPQMe) exhibits a SmC (smectic C) phase transition at 150°C during heating, while cooling stabilizes the phase at 100°C . In contrast, non-fluorinated 6-methylquinoline derivatives typically decompose below 200°C.
  • Spectroscopic Data: ¹H NMR: The methyl group at the 6-position in 2-(heptafluoropropyl)-6-methylquinoline would resonate near δ 2.52 ppm, similar to 3-(2-hydroxyethyl)-6-methyl-2-phenylmethylquinoline (δ 2.52 ppm for 6-Me) . IR: Fluorinated substituents show strong C-F stretching vibrations (1100–1300 cm⁻¹), absent in non-fluorinated analogs .

Data Tables

Table 1: Thermal Transition Temperatures of 6-Methylquinoline Derivatives

Compound Heating Transition (°C) Cooling Transition (°C) Phase Observed
2-(4'-Heptoxybiphenyl)-6-MeQ (7O-PPQMe) 150 100 SmC
2-(4'-Octoxybiphenyl)-6-MeQ (8O-PPQMe) 140 80 N (nematic)
Non-fluorinated 6-MeQ Decomposes at 180

Data derived from

Table 2: Genotoxicity Data for Quinoline Derivatives

Compound In Vitro MN Assay Result In Vivo Genotoxicity Key Limitation
6-Methylquinoline Positive (ambiguous) Not tested Limited cytotoxicity evidence
6-Isopropylquinoline Negative Not tested Lack of target tissue exposure
2-(Heptafluoropropyl)-6-MeQ No data No data Requires further study

Data derived from

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